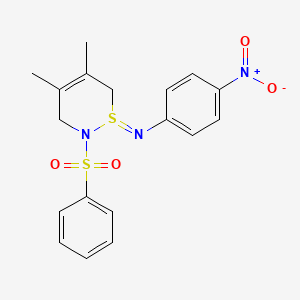

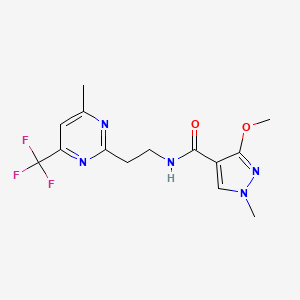

![molecular formula C22H13FN4O2 B2980849 8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-73-8](/img/structure/B2980849.png)

8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of quinoline, which is a class of compounds that have been found to exhibit a wide range of biological activities . The molecular formula of this compound is C22H13FN4O2 .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse, ranging from cyclization and cycloaddition reactions to displacements of halogen atoms or the diaza group, as well as direct fluorinations . Specific reactions involving “8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” are not detailed in the literature.科学研究应用

Fluorescent Sensing and Material Applications

A novel fluorochrome combining quinoline and benzimidazole exhibits exceptional fluorescent performance, with notable fluorescence quenching towards picric acid over other nitroaromatics. This sensitivity, coupled with rapid response and environmental compatibility, positions it as a promising candidate for picric acid detection in water samples and for use in fluorescent paper or thin-layer chromatography (TLC) plates for naked-eye detection (Jiang et al., 2019).

Antimycobacterial Applications

Novel derivatives synthesized from tetrafluoro benzoic acid have been evaluated for antimycobacterial activities against Mycobacterium tuberculosis strains, showing significant potential. These compounds have been tested for their ability to inhibit the supercoiling activity of DNA gyrase from mycobacteria, highlighting the importance of developing new quinolone derivatives against mycobacterial infections (Dinakaran et al., 2008).

Photophysical Property Studies

Studies on azole-quinoline-based fluorophores have revealed dual emissions and large Stokes shifts, indicating their potential in applications requiring significant fluorescence features. These compounds' photophysical properties suggest their suitability for use in various sensing and imaging technologies, further underpinned by their thermal stability up to 300°C (Padalkar & Sekar, 2014).

Modification of Photophysical and Electrochemical Properties

The introduction of fluorine atoms into the pyrazolo[3,4-b]quinoline molecule significantly alters its fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity modulation through fluorine's electron-withdrawing effect showcases the potential for creating materials with tailored photophysical and electrochemical properties for specific applications (Szlachcic & Uchacz, 2018).

属性

IUPAC Name |

8-fluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGFEEHDXQCGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)

![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)